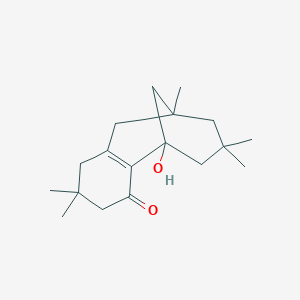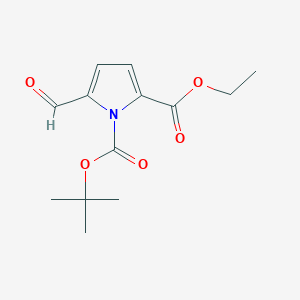
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H17NO5 . It has a molecular weight of 267.28 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate” include its molecular weight (267.28), molecular formula (C13H17NO5), and its storage and boiling point conditions .Aplicaciones Científicas De Investigación
Synthesis of Chiral Compounds
Research has demonstrated the synthesis of chiral compounds such as 3,3′-Di-tert-butyl-2,2′-bipyrrole from precursors like ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This process reveals the compound's potential in creating axially chiral molecules due to restricted rotation around the bipyrrole bond, a feature attributable to the bulky tert-butyl groups. The X-ray crystal structure analysis confirmed the chirality and the non-coplanarity of the pyrrole rings, twisted by 84.5°, indicating the compound's utility in the synthesis of complex chiral structures (Skowronek & Lightner, 2003).
Novel Synthetic Methods
Another study outlined a convenient synthesis method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives. This synthesis features a highly selective cyclization process, showcasing the compound's versatility in organic synthesis. The method is noted for its efficiency, including a streamlined process without the need for column chromatography purification, highlighting the compound's role in facilitating the preparation of complex organic molecules (Nishio et al., 2011).
Materials Science and Dyes
Further research into the synthesis of conjugated dienes with heterocyclic groups identified a series of tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds. These compounds can serve as dyes and pigments due to their extensive conjugated systems, demonstrating the chemical's potential in materials science for developing new pigmented materials with specific optical properties (Liu et al., 2014).
Antitumor Agents Synthesis
Another significant application is in the synthesis of antitumor agents, as illustrated by the process to synthesize sunitinib malate. Starting from tert-butyl acetoacetate and progressing through various chemical reactions, this synthesis pathway underscores the chemical's importance in creating pharmacologically active compounds. Sunitinib is a notable example, showcasing the potential for developing treatments against various cancers (Ren, 2008).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-formylpyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-11(16)10-7-6-9(8-15)14(10)12(17)19-13(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESFJYVBFHMSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |
CAS RN |
105632-52-8 |
Source


|
| Record name | 1-tert-butyl 2-ethyl 5-formyl-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

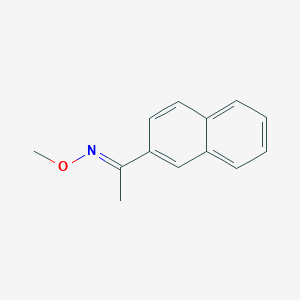
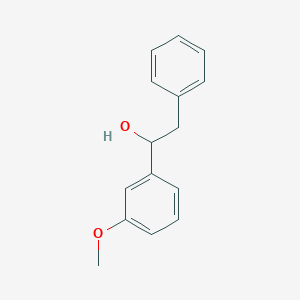
![[6-Phenyl-4-(2-phenylvinyl)-1,3-cyclohexadien-1-yl]benzene](/img/structure/B514963.png)
![1-Methyl-2-[(2-methyl-1,3-diphenyl-2-cyclopropen-1-yl)methyl]benzene](/img/structure/B514966.png)

![Hydroxy(tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-15-yl)azane oxide](/img/structure/B514969.png)
![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)
![4-methyl-N-[(3-prop-2-enylcyclohexylidene)amino]benzenesulfonamide](/img/structure/B514973.png)
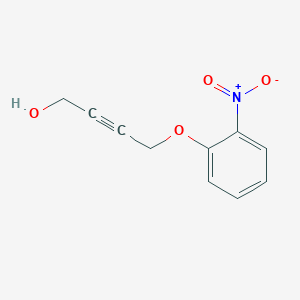

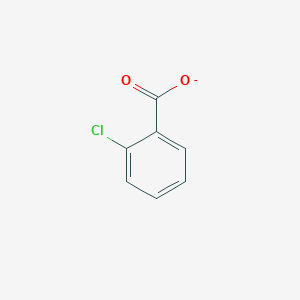
![3,5,9-Trimethyl-18-azapentacyclo[9.7.1.1~1,5~.0~7,19~.0~12,17~]icosa-6,11(19),12,14,16-pentaene](/img/structure/B514984.png)
![1-Ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514985.png)
